1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including compounds similar to 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid, has been explored through various methodologies. For instance, a green approach has been utilized for the synthesis of 2-amino imidazole derivatives, employing cholinium chloride/urea eutectic mixtures as environmentally friendly reaction mediums (Messa, Papadia, Perrone, & Salomone, 2023). Such methodologies highlight the focus on sustainable and efficient synthesis routes in modern chemical research.
Molecular Structure Analysis
The molecular structure of imidazole compounds is critical in determining their chemical reactivity and physical properties. X-ray crystallography has been a valuable tool in unambiguously determining the structures of complex imidazoles, providing insights into their conformational and electronic characteristics (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Imidazole derivatives engage in a variety of chemical reactions, contributing to their versatile applications in organic synthesis. For example, they have been used as nucleophilic α-amino acid equivalents in asymmetric synthesis, allowing the efficient construction of complex molecules with tetrasubstituted stereogenic centers (Etxabe, Izquierdo, Landa, Oiarbide, & Palomo, 2015).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting points, and crystalline structures, are essential for their application in various fields. Microwave-assisted synthesis has been shown to influence the crystalline structure of these compounds, which in turn affects their physical properties (Saberi, Manjunath, Naveen, Prasad, Rangappa, Sridhar, & Prasad, 2009).
Chemical Properties Analysis
The chemical properties of 1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, are determined by its functional groups and molecular structure. Studies on similar imidazole derivatives have explored their reactivity in cycloaddition reactions and their potential as intermediates in the synthesis of complex organic molecules (Sundaram, Singh, Venkatesh, Ila, & Junjappa, 2007).
Scientific Research Applications
1. Chemical Synthesis and Process Intensification
1-(3-Chlorophenyl)-1H-imidazole-5-carboxylic acid is utilized as a precursor in the synthesis of 1H-4-substituted imidazoles, which are key building blocks in the production of NS5A inhibitors like daclatasvir. This process employs a high-temperature/high-pressure continuous flow synthesis, marking a significant step in the intensification of chemical reactions and minimizing environmental impact (Carneiro et al., 2015).
2. Luminescence Sensing and Photophysical Studies
Imidazole derivatives are employed in the development of lanthanide(III)-organic frameworks, demonstrating sensitivity to benzaldehyde-based derivatives. These frameworks exhibit sharp emission bands characteristic of Eu(3+) or Tb(3+) ions, positioning them as potential fluorescence sensors for specific chemicals (Shi et al., 2015). Similarly, terthiophene-based imidazole compounds have been synthesized and studied for their luminescence properties, further contributing to the field of photophysical research (Wang et al., 2021).
3. Drug Synthesis and Docking Studies
The compound is also utilized in the synthesis of novel chemical agents with potential medical applications. For instance, novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids have been synthesized and evaluated for their antifungal and antibacterial activity, with some compounds showing promising results against specific pathogens (Nikalje et al., 2015).
4. Material Science and Coordination Chemistry
Imidazole derivatives are instrumental in the construction of various coordination polymers with diverse structural properties. These polymers, formed by reacting imidazole derivatives with metal ions, demonstrate a wide range of dimensional structures and have applications in material science due to their unique physical properties (Guo et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as quinoline derivatives, have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase . These targets play crucial roles in cellular processes such as signal transduction, DNA replication, cell division, and pyrimidine synthesis, respectively.
Mode of Action
Based on the known actions of structurally similar compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in cellular processes controlled by these targets.
Biochemical Pathways
Given the potential targets mentioned above, it could affect pathways related to signal transduction, dna replication, cell division, and pyrimidine synthesis . The downstream effects of these interactions could include altered cell signaling, inhibited DNA replication, disrupted cell division, and reduced pyrimidine synthesis.
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability, efficacy, and safety profile .
Result of Action
Based on the potential targets and pathways mentioned above, the compound could potentially alter cell signaling, inhibit dna replication, disrupt cell division, and reduce pyrimidine synthesis . These effects could potentially lead to changes in cell function or viability.
properties
IUPAC Name |
3-(3-chlorophenyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSDWQAUKDIXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.